molecular formula C8H15NO2 B8667709 N,N-diethyl-2-oxo butyramide CAS No. 69016-02-0

N,N-diethyl-2-oxo butyramide

Cat. No. B8667709
CAS RN: 69016-02-0
M. Wt: 157.21 g/mol
InChI Key: JKJMVMKRTBCHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423152B2

Procedure details

mL ethyl magnesium bromide solution (191.8 mmol, 1.10 eq) were diluted with 182.6 mL diethylether. The solution was cooled to −15° C. and a solution of 30.20 g of compound (8) as obtained from example 1 (174.4 mmol) in 60.4 mL diethylether was added dropwise. The resulting viscous suspension was stirred for additional 75 min at −15° C. Subsequently, the reaction was quenched by addition of 14.96 mL acetic acid (261.6 mmol, 1.5 eq). Then, 35 mL water were added to dissolve all salts and the cooling bath was removed. After 15 min, the mixture was washed twice with 200 mL, pH-7-buffer and the organic phase was dried over 20 g sodium sulfate and was filtered. The filter cake was washed with 40 mL diethylether. After evaporation of solvent in a rotary evaporator (40° C./10 mbar), the crude product (26.33 g, 96% by weight) was obtained as a yellow liquid. Purification was achieved using a high vacuum distillation (bp 86° C. at 2.5 mbar) furnishing the title compound (18.66 g, 118.7 mmol, 68% by weight) as colorless liquid.
Quantity
191.8 mmol
Type
reactant
Reaction Step One
Quantity
182.6 mL
Type
solvent
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
example 1
Quantity
174.4 mmol
Type
reactant
Reaction Step Three
Quantity
14.96 mL
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
reactant
Reaction Step Five
Quantity
60.4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].C(O[C:8](=[O:16])[C:9]([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[O:10])C.C(O)(=O)C.O>C(OCC)C>[CH2:14]([N:11]([CH2:12][CH3:13])[C:9](=[O:10])[C:8](=[O:16])[CH2:1][CH3:2])[CH3:15]

Inputs

Step One
Name
Quantity
191.8 mmol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
182.6 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
C(C)OC(C(=O)N(CC)CC)=O
Step Three
Name
example 1
Quantity
174.4 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
14.96 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
60.4 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The resulting viscous suspension was stirred for additional 75 min at −15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all salts
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
WASH
Type
WASH
Details
the mixture was washed twice with 200 mL, pH-7-buffer and the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over 20 g sodium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filter cake was washed with 40 mL diethylether
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator (40° C./10 mbar)
CUSTOM
Type
CUSTOM
Details
the crude product (26.33 g, 96% by weight) was obtained as a yellow liquid
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
a high vacuum distillation (bp 86° C. at 2.5 mbar)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(C)N(C(C(CC)=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 118.7 mmol
AMOUNT: MASS 18.66 g
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.